molecular formula C8H10Cl2N2S B2831959 4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 178268-53-6

4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B2831959
CAS No.: 178268-53-6
M. Wt: 237.14
InChI Key: BMJPWOWQPVBEDT-UHFFFAOYSA-N
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Description

4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4,6-dichloro-5-(prop-2-en-1-yl)pyrimidine with appropriate reagents. One common method involves the use of N,N-dimethylaniline and phosphorus oxychloride (POCl3) in acetonitrile (MeCN) at elevated temperatures . The reaction mixture is refluxed under a nitrogen atmosphere to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.

Major Products Formed

    Substitution Reactions: Substituted pyrimidines with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Reduced derivatives with altered functional groups.

Scientific Research Applications

4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-(2-chloroethyl)-6-methyl-2-(methylsulfanyl)pyrimidine is unique due to the presence of both the methylthio and chloroethyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-5-(2-chloroethyl)-6-methyl-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2S/c1-5-6(3-4-9)7(10)12-8(11-5)13-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJPWOWQPVBEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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